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molecular formula C14H23N B1345182 N,N-Dibutylaniline CAS No. 613-29-6

N,N-Dibutylaniline

Cat. No. B1345182
M. Wt: 205.34 g/mol
InChI Key: FZPXKEPZZOEPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713630B2

Procedure details

Example 5 is repeated except that a mixture of 11.8% by weight of n-butyl α-isocyanopropionate and 88.2% by weight of N,N-dibutylaniline is added continuously via the inlet (A). 4-Methyl-5-n-butoxyoxazole is obtained in a yield of 98.7% via the top takeoff B and the amine via the sidestream takeoff D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:3]([CH3:11])[C:4]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:5])#[C-:2].C(N(CCCC)C1C=CC=CC=1)CCC>>[CH3:11][C:3]1[N:1]=[CH:2][O:5][C:4]=1[O:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])C(C(=O)OCCCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(C1=CC=CC=C1)CCCC
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=COC1OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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